PF-03463275
Overview
Description
PF-3463275, also known as PF-03463275, is a small molecule drug that was initially developed by Pfizer Inc. It is a glycine transporter 1 inhibitor, which means it inhibits the glycine transporter 1. This compound has been investigated for its potential therapeutic effects in treating cognitive dysfunction and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-3463275 involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts .
Industrial Production Methods
Industrial production methods for PF-3463275 are also proprietary. Typically, such production involves scaling up the laboratory synthesis process to an industrial scale, ensuring that the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
PF-3463275 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving PF-3463275 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions involving PF-3463275 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of PF-3463275, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
Chemistry: As a glycine transporter 1 inhibitor, PF-3463275 is used in research to study the role of glycine transporters in various chemical processes.
Biology: PF-3463275 is used to investigate the biological mechanisms underlying cognitive dysfunction and schizophrenia.
Medicine: Clinical trials have been conducted to evaluate the efficacy of PF-3463275 in treating cognitive deficits and schizophrenia
Industry: PF-3463275 is used in the development of new therapeutic agents targeting glycine transporters
Mechanism of Action
PF-3463275 exerts its effects by inhibiting the glycine transporter 1. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which in turn enhances the activation of N-methyl-D-aspartate receptors. This mechanism is believed to contribute to the compound’s potential therapeutic effects in treating cognitive dysfunction and schizophrenia .
Comparison with Similar Compounds
PF-3463275 is unique in its specific inhibition of glycine transporter 1. Similar compounds include other glycine transporter inhibitors, such as:
- ALX-5407
- SSR504734
- Sarcosine
These compounds also inhibit glycine transporters but may differ in their selectivity, potency, and pharmacokinetic properties .
Conclusion
PF-3463275 is a promising compound with potential applications in treating cognitive dysfunction and schizophrenia. Its unique mechanism of action and specific inhibition of glycine transporter 1 make it a valuable tool in scientific research and therapeutic development.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLOBHXXQOZRKK-YIONKMFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173239-39-8 | |
Record name | PF-03463275 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173239398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03463275 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-03463275 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6T9EE6UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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